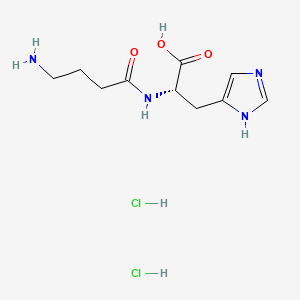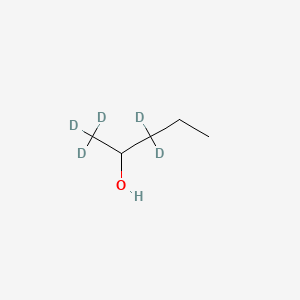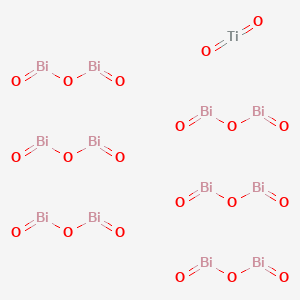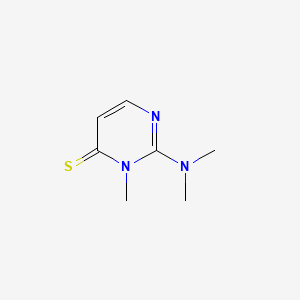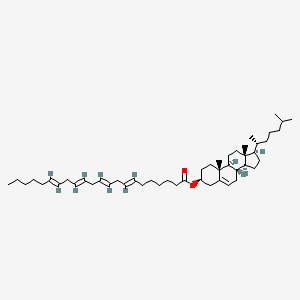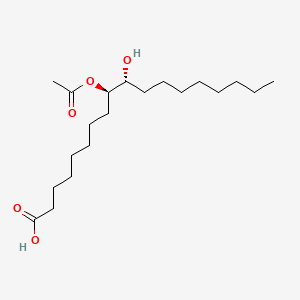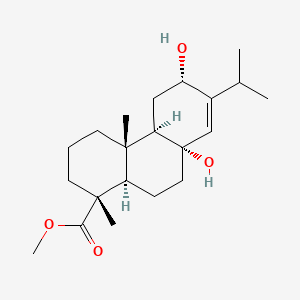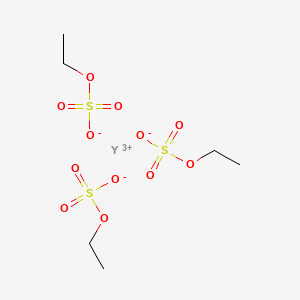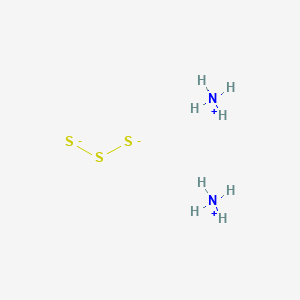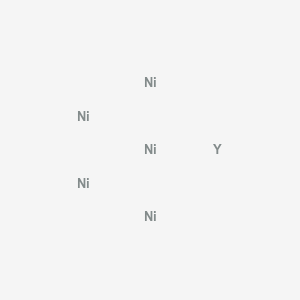
3-Hydroxy-3-methylcyclobutanecarboxylic acid
描述
3-Hydroxy-3-methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C6H10O3This compound typically appears as a white crystalline or powdery solid and is soluble in water and some organic solvents . It has a melting point of about 150-155°C and a boiling point of approximately 270.4°C .
准备方法
There are several methods to synthesize 3-Hydroxy-3-methylcyclobutanecarboxylic acid:
化学反应分析
3-Hydroxy-3-methylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also be reduced under specific conditions to yield other derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-Hydroxy-3-methylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is used in the synthesis of certain drugs and medical materials.
Industry: The compound finds applications as a food additive for flavoring and as an antioxidant.
作用机制
The mechanism by which 3-Hydroxy-3-methylcyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups in the compound allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
3-Hydroxy-3-methylcyclobutanecarboxylic acid can be compared with other similar compounds, such as:
3-Hydroxy-3-methylglutaric acid: This compound is structurally similar and shares some chemical properties.
Cyclobutanecarboxylic acid: Another related compound with a similar cyclobutane ring structure.
Malic acid: Although structurally different, it is used as a starting material in one of the synthesis methods for this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHHQJYZGSYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717722 | |
| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16286-86-5 | |
| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 3-hydroxy-3-methylcyclobutanecarboxylic acid unique compared to the natural amino acid threonine?
A1: The synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids can be considered conformationally restricted analogs of threonine. [] This means that unlike the flexible structure of threonine, these compounds have a fixed spatial orientation of their amino and carboxyl groups due to the presence of the cyclobutane ring. [] This rigidity can be advantageous when studying interactions with biological targets as it limits the conformational flexibility of the molecule. Additionally, the research found that the pKa values, which influence the molecule's charge and reactivity, differ noticeably between the cis and trans isomers. []
Q2: What is the significance of the cyclobutane ring being almost planar in both the cis and trans isomers?
A2: The research confirmed through X-ray data that the cyclobutane rings in both the cis and trans isomers are nearly planar, with torsion angles less than 7°. [] This near-planarity further emphasizes the conformational rigidity of these molecules compared to threonine. This defined shape can lead to more specific interactions with biological targets and impact their biological activity. Understanding this structural characteristic is crucial for researchers investigating structure-activity relationships and designing novel compounds with potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


